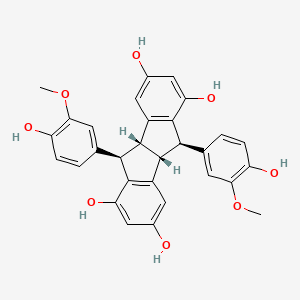![molecular formula C10H17BrO3 B15242362 2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane](/img/structure/B15242362.png)
2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane is a chemical compound with the molecular formula C10H17BrO3 and a molecular weight of 265.14 g/mol . This compound is characterized by the presence of a bromine atom attached to an oxolane ring, which is further connected to an oxane ring through an oxy-methyl linkage. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane typically involves the reaction of 4-bromooxolane with oxane derivatives under controlled conditions. The reaction is carried out in the presence of a suitable base and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and quantity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The oxolane and oxane rings can undergo oxidation to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reaction is typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted oxolane and oxane derivatives, oxidized products, and reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane involves its interaction with specific molecular targets. The bromine atom and the oxolane-oxane structure play a crucial role in its reactivity and binding affinity. The compound can form covalent or non-covalent interactions with target molecules, leading to various biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(4-Chlorooxolan-3-yl)oxy]methyl}oxane
- 2-{[(4-Fluorooxolan-3-yl)oxy]methyl}oxane
- 2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane
Uniqueness
2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C10H17BrO3 |
|---|---|
Molekulargewicht |
265.14 g/mol |
IUPAC-Name |
2-[(4-bromooxolan-3-yl)oxymethyl]oxane |
InChI |
InChI=1S/C10H17BrO3/c11-9-6-12-7-10(9)14-5-8-3-1-2-4-13-8/h8-10H,1-7H2 |
InChI-Schlüssel |
WEGWEECDEHZLAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)COC2COCC2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


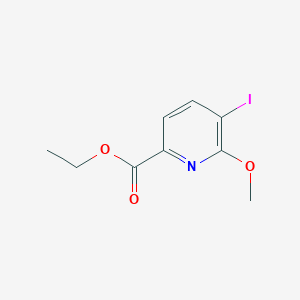
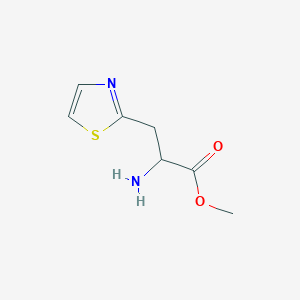
![1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thietane]](/img/structure/B15242303.png)
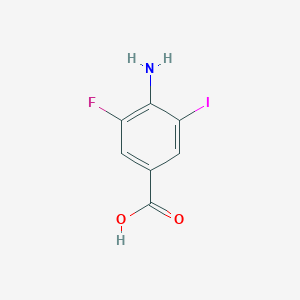
![2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B15242321.png)
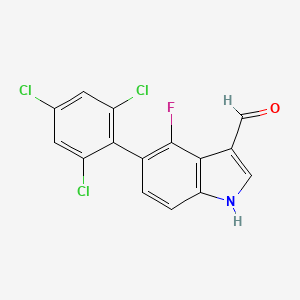
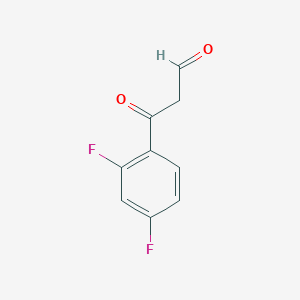


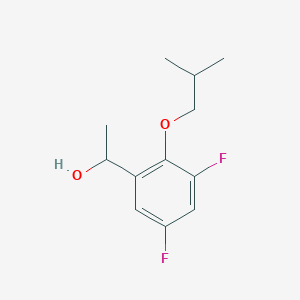
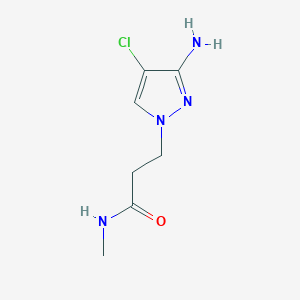
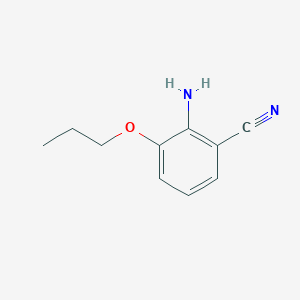
![2-Thien-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B15242382.png)
